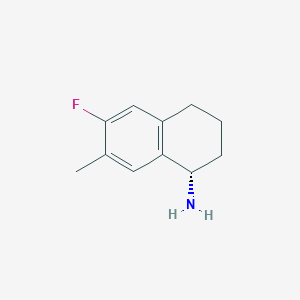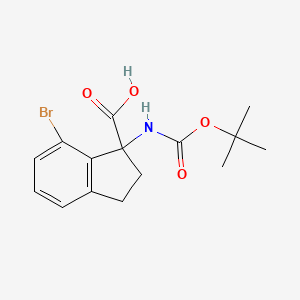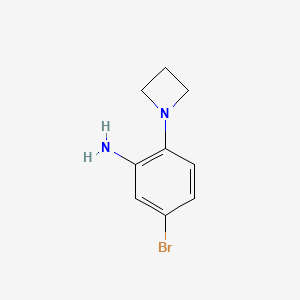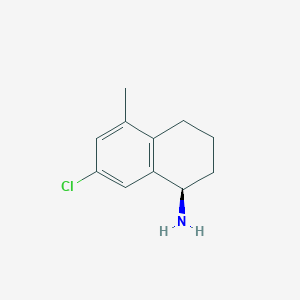![molecular formula C7H3ClINS B13039472 4-Chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13039472.png)
4-Chloro-7-iodothieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-iodothieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core substituted with chlorine and iodine atoms at the 4 and 7 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-iodothieno[3,2-c]pyridine typically involves the halogenation of thieno[3,2-c]pyridine derivatives. One common method includes the use of iodine and chlorine sources under controlled conditions to achieve selective halogenation at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available thieno[3,2-c]pyridine. The process includes halogenation reactions using reagents like N-iodosuccinimide (NIS) and N-chlorosuccinimide (NCS) under specific temperature and solvent conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-iodothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.
Major Products: The major products formed from these reactions include various substituted thieno[3,2-c]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-7-iodothieno[3,2-c]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: Used in the development of probes for studying biological pathways and molecular interactions.
Material Science: Employed in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-7-iodothieno[3,2-c]pyridine in biological systems involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- 4-Chloro-7-iodothieno[2,3-c]pyridine
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness: 4-Chloro-7-iodothieno[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable scaffold in drug discovery and other research fields .
Properties
Molecular Formula |
C7H3ClINS |
|---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
4-chloro-7-iodothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H3ClINS/c8-7-4-1-2-11-6(4)5(9)3-10-7/h1-3H |
InChI Key |
YGBSWRDJORLVRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=NC=C2I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-bromo-5-[1-(3-bromo-4-methoxy-5-methoxycarbonyl-phenyl)-4-hydroxy-but-1-enyl]-2-methoxy-benzoate](/img/structure/B13039390.png)
![5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B13039398.png)












